1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound featuring a naphthalene ring, a thiadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the acylation of piperazine using naphthalene-1-carbonyl chloride under basic conditions to form 1-(naphthalene-1-carbonyl)piperazine. This intermediate is then reacted with 1,2,5-thiadiazole-3-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiadiazole rings can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Naphthalene-1-carbonyl)piperazine: Lacks the thiadiazole ring, which may reduce its bioactivity.
4-(1,2,5-Thiadiazol-3-yl)piperazine: Lacks the naphthalene ring, potentially altering its electronic properties and reactivity.
1-(Naphthalene-1-carbonyl)-4-(1,2,4-thiadiazol-3-yl)piperazine: Similar structure but with a different thiadiazole isomer, which may affect its chemical behavior and applications.
Uniqueness: 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of its structural features, which confer specific electronic, steric, and binding properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
naphthalen-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(15-7-3-5-13-4-1-2-6-14(13)15)21-10-8-20(9-11-21)16-12-18-23-19-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIISHYVDGYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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